4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol
Brand Name: Vulcanchem
CAS No.: 338750-56-4
VCID: VC4665446
InChI: InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-5-3-2-4-11(12)16/h2-8,18H,1H3
SMILES: COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2Cl)Br
Molecular Formula: C14H11BrClNO2
Molecular Weight: 340.6

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol

CAS No.: 338750-56-4

Cat. No.: VC4665446

Molecular Formula: C14H11BrClNO2

Molecular Weight: 340.6

* For research use only. Not for human or veterinary use.

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol - 338750-56-4

Specification

CAS No. 338750-56-4
Molecular Formula C14H11BrClNO2
Molecular Weight 340.6
IUPAC Name 4-bromo-2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol
Standard InChI InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-5-3-2-4-11(12)16/h2-8,18H,1H3
Standard InChI Key ZMLMMJMBSRGDFM-IUXPMGMMSA-N
SMILES COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2Cl)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, 4-bromo-2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol, reflects its substitution pattern: a bromine atom at the 4-position, a methoxy group at the 6-position, and an iminomethyl group derived from 2-chlorophenylamine at the 2-position of the phenolic ring. Its molecular formula, C₁₄H₁₁BrClNO₂, confirms the presence of 14 carbon atoms, 11 hydrogen atoms, and single atoms of bromine, chlorine, nitrogen, and oxygen.

Structural Characterization

The compound’s structure features a planar phenolic ring system with conjugated π-electrons, enabling interactions with biological targets and materials substrates. The imine (-C=N-) linkage introduces rigidity, while the methoxy group enhances solubility in organic solvents. X-ray crystallography of analogous Schiff bases (e.g., 4-bromo-2-[(4-chlorophenyl)iminomethyl]phenol) reveals monoclinic crystal systems with space group P21/c and unit cell parameters such as a = 27.652 Å, b = 7.011 Å, and c = 6.219 Å . While direct crystallographic data for this specific compound is limited, its structural similarity suggests comparable packing arrangements .

Table 1: Key Chemical Properties

PropertyValue
CAS Number338750-56-4
Molecular FormulaC₁₄H₁₁BrClNO₂
Molecular Weight340.6 g/mol
IUPAC Name4-bromo-2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol
SolubilityOrganic solvents (e.g., DMSO, chloroform)

Synthesis and Reaction Pathways

Purification and Yield Optimization

Reaction mixtures are typically purified via column chromatography or recrystallization. The absence of detailed yield data for this compound necessitates further experimental validation.

Applications in Medicinal Chemistry

Antimicrobial Activity

The compound’s planar structure and halogen substituents may disrupt microbial cell membranes or inhibit essential enzymes. Comparative studies with 4-bromo-2-[(4-chlorophenyl)iminomethyl]phenol (CAS 16434-76-7) show moderate activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this analog .

Materials Science Applications

Organic Synthesis Intermediate

The compound serves as a precursor for functionalized materials, including liquid crystals and coordination polymers. Its imine group can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis or photoluminescence.

Photophysical Properties

Bromine and methoxy groups influence electronic transitions, potentially enabling use in organic light-emitting diodes (OLEDs). UV-Vis spectroscopy of similar compounds shows absorption maxima near 300–400 nm, correlating with π→π* transitions .

ConditionProducts
Thermal DegradationCOₓ, HBr, HCl, NOₓ
HydrolysisPhenolic derivatives, NH₃

Comparative Analysis with Structural Analogs

4-Bromo-2-[(4-chlorophenyl)iminomethyl]phenol (CAS 16434-76-7)

This analog lacks the methoxy group, reducing solubility but increasing lipophilicity. Crystallographic data confirm a monoclinic lattice (P21/c) with β = 96.38°, whereas the methoxy-substituted derivative may exhibit altered packing due to steric effects .

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